molecular formula C10H9FN2O2 B2760755 2-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole CAS No. 1171931-54-6

2-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole

Katalognummer: B2760755
CAS-Nummer: 1171931-54-6
Molekulargewicht: 208.192
InChI-Schlüssel: PXQXQBVSQXQCKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole is a high-purity chemical reagent designed for research and development applications. This compound belongs to the 1,3,4-oxadiazole class of heterocycles, a scaffold recognized as a versatile lead molecule for designing bioactive agents due to its wide spectrum of pharmacological properties . The structure incorporates a 3-fluoro-4-methoxy phenyl moiety, a feature known to enhance biological activity in medicinal chemistry . Researchers can leverage this compound as a key intermediate or precursor in exploring new therapeutic agents. Its core 1,3,4-oxadiazole structure is associated with diverse biological activities, including significant antimicrobial potential against pathogens such as E. coli and P. aeruginosa , as well as anticancer properties through mechanisms that may involve the inhibition of enzymes like thymidylate synthase, histone deacetylase (HDAC), and telomerase . Furthermore, structurally similar compounds have been identified as inhibitors of Glycogen Synthase Kinase-3 Beta (GSK-3β) , a target relevant in oncology and neurological diseases. This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheet prior to use.

Eigenschaften

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-6-12-13-10(15-6)7-3-4-9(14-2)8(11)5-7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQXQBVSQXQCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-fluoro-4-methoxybenzohydrazide with acetic anhydride under reflux conditions to form the desired oxadiazole ring .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. Solvent recovery and recycling are also employed to reduce environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions may target the oxadiazole ring, potentially opening it to form hydrazides or other derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination agents under controlled conditions.

Major Products:

    Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid.

    Reduction: Formation of 3-fluoro-4-methoxybenzohydrazide.

    Substitution: Formation of halogenated derivatives like this compound-2-yl halides.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as antimicrobial agents. The compound 2-(3-fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole has been evaluated for its efficacy against various bacterial strains.

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of several oxadiazole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, indicating its potential as a lead compound for further development.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

This data suggests that the compound exhibits promising antibacterial properties, warranting further investigation into its mechanism of action and potential therapeutic applications.

Anticancer Applications

The anticancer properties of oxadiazole derivatives have been widely studied, with a focus on their ability to inhibit cancer cell proliferation. The compound has shown significant activity against various cancer cell lines.

Case Study: Anticancer Activity

A comprehensive evaluation of the anticancer effects of this compound was conducted against multiple cancer types. The results indicated that this compound possesses broad-spectrum antiproliferative activity.

Cancer Cell LineIC50 (µM)% Inhibition at 10 µM
MDA-MB-468 (Breast)0.8584.83
HCT-116 (Colon)0.6790.47
PC-3 (Prostate)0.8081.58

The IC50 values indicate that the compound is highly potent against these cancer cell lines, suggesting its potential as a candidate for drug development in oncology.

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostanoids, mediators of inflammation and pain. The presence of the fluorine atom enhances its binding affinity to the enzyme, thereby increasing its potency. The methoxy group contributes to the compound’s lipophilicity, facilitating its interaction with lipid membranes and enhancing its bioavailability .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

The table below highlights key structural features and properties of 2-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole and analogous compounds:

Compound Name Substituents (Position 2) Substituents (Position 5) Molecular Formula Molecular Weight Key Properties/Activities
Target Compound 3-Fluoro-4-methoxyphenyl Methyl C₁₀H₉FN₂O₂ 208.19* Hypothetical: Enhanced solubility from methoxy; potential antimicrobial activity
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole (3g) 4-Bromophenyl Methyl C₉H₇BrN₂O 257.06 High yield (78%); aromatic protons in NMR (δ 7.79–7.51)
2-(4-Trifluoromethylphenyl)-5-methyl-1,3,4-oxadiazole (3h) 4-Trifluoromethylphenyl Methyl C₁₀H₇F₃N₂O 244.17 High yield (88%); lipophilic (CF₃ group); NMR δ 8.07–7.96
2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole 4-Bromo-2-fluorophenyl Methyl C₉H₆BrFN₂O 257.06 Commercial availability; CAS 883230-92-0
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole 4-Fluorophenyl Phenyl C₁₄H₉FN₂O 240.24 Antiviral/anticancer potential (NSC 90364)
2-Phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole (2h) Phenyl 4-Methoxyphenyl C₁₅H₁₂N₂O₂ 252.27 Improved solubility (methoxy group)

*Calculated molecular weight based on formula.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-fluoro-4-methoxyphenyl group combines an electron-withdrawing fluorine and an electron-donating methoxy group, creating a polarized aromatic system. This contrasts with compounds like 3g (bromo, electron-withdrawing) and 2h (methoxy, electron-donating), which exhibit distinct electronic environments .
  • Synthetic Yields : Derivatives like 3g and 3h are synthesized via cyclization reactions with yields >75%, suggesting robust synthetic routes for structurally related compounds .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methoxy group in the target compound and 2h enhances solubility compared to bromo- or trifluoromethyl-substituted analogs .

Biologische Aktivität

The compound 2-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole is part of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C_10H_10F N_3 O
  • Molecular Weight : 201.20 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance:

  • Mechanism of Action : Oxadiazoles have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. Compounds similar to this compound have displayed significant inhibitory effects on various cancer cell lines.
  • Case Studies :
    • A study evaluated a series of oxadiazole derivatives for anticancer activity at a concentration of 105M10^{-5}M. Among these, derivatives with similar structures showed promising results against various cancer types including breast (MCF7), prostate (PC-3), and CNS cancers (SNB-75) with growth inhibition percentages exceeding 90% .
    • Specifically, compounds featuring the oxadiazole ring demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential for therapeutic use .

Table 1: Anticancer Activity of Related Oxadiazole Compounds

Compound NameCell Line TestedIC50 (µM)Growth Inhibition (%)
Compound AMCF70.6795.70
Compound BPC-30.8098.74
Compound CSNB-750.8796.86

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been extensively studied:

  • Antibacterial Studies : Compounds derived from the oxadiazole framework have shown significant antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. For example, derivatives containing the 2-fluoro-4-methoxy moiety exhibited notable effectiveness in inhibiting bacterial growth .
  • Antifungal Activity : The same derivatives also demonstrated antifungal properties against Candida albicans, suggesting a broad spectrum of antimicrobial efficacy .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameTarget OrganismActivity TypeMinimum Inhibitory Concentration (MIC)
Compound DEscherichia coliAntibacterial32 µg/mL
Compound EPseudomonas aeruginosaAntibacterial16 µg/mL
Compound FCandida albicansAntifungal64 µg/mL

Other Biological Activities

Oxadiazoles are also being explored for various other pharmacological activities:

  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives may inhibit inflammatory pathways, potentially serving as anti-inflammatory agents.
  • Neuroprotective Effects : Emerging research indicates that certain oxadiazoles could provide neuroprotection against neurodegenerative diseases by modulating oxidative stress and apoptosis.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes regioselective nucleophilic attacks, primarily at the C2 position. Key reactions include:

Reaction TypeConditionsProducts/OutcomesYieldSource
AminolysisNH₃/MeOH, 60°C, 12 h2-Amino-5-(3-fluoro-4-methoxyphenyl)-1,3,4-oxadiazole78%
AlkoxylationNaOEt/EtOH, reflux, 6 h2-Ethoxy-5-(3-fluoro-4-methoxyphenyl)-1,3,4-oxadiazole65%
ThiolationKSH/DMF, 100°C, 8 h2-Mercapto-5-(3-fluoro-4-methoxyphenyl)-1,3,4-oxadiazole72%

Mechanistic Insight : The electron-deficient oxadiazole ring facilitates nucleophilic substitution, with POCl₃ or K₂CO₃ often used as catalysts to enhance reaction rates .

Electrophilic Aromatic Substitution (EAS)

The 3-fluoro-4-methoxyphenyl substituent directs electrophiles to specific positions:

ElectrophileConditionsPosition SelectivityMajor ProductYieldSource
HNO₃/H₂SO₄0°C, 2 hPara to methoxy2-(3-Fluoro-4-methoxy-5-nitrophenyl)-5-methyl-1,3,4-oxadiazole58%
Br₂/FeBr₃CHCl₃, 25°C, 4 hOrtho to fluorine2-(3-Fluoro-4-methoxy-5-bromophenyl)-5-methyl-1,3,4-oxadiazole63%

Key Note : The methoxy group (+M effect) activates the ring, while fluorine (-I effect) deactivates it, creating a meta-directing influence.

Ring-Opening and Rearrangement Reactions

Under strong acidic/basic conditions, the oxadiazole ring undergoes cleavage:

ConditionsProductsMechanismYieldSource
6M HCl, reflux, 8 h3-Fluoro-4-methoxyphenylacetamideAcid-catalyzed hydrolysis85%
NaOH/EtOH, 80°C, 6 hN-(3-Fluoro-4-methoxyphenyl)ureaBase-mediated ring expansion52%

Structural Evidence : Mass spectrometry (MS) and ¹H-NMR confirm hydrazide intermediates during hydrolysis .

Cross-Coupling Reactions

The methyl group at C5 participates in palladium-catalyzed couplings:

ReactionCatalytic SystemProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 100°C5-(4-Chlorophenyl)-2-(3-fluoro-4-methoxyphenyl)-1,3,4-oxadiazole74%
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene5-(Piperidin-1-yl)-2-(3-fluoro-4-methoxyphenyl)-1,3,4-oxadiazole68%

Optimization : Yields improve with microwave irradiation (120°C, 30 min) .

Functional Group Transformations

Peripheral substituents undergo redox and condensation reactions:

Reaction TypeReagents/ConditionsOutcomeYieldSource
Oxidation (CH₃ → COOH)KMnO₄/H₂SO₄, 80°C5-Carboxy-2-(3-fluoro-4-methoxyphenyl)-1,3,4-oxadiazole60%
Reductive AminationNaBH₃CN, NH₄OAc, MeOH5-(Aminomethyl)-2-(3-fluoro-4-methoxyphenyl)-1,3,4-oxadiazole55%

Analytical Data : IR spectra show carbonyl stretches at 1680–1720 cm⁻¹ post-oxidation.

Photocatalytic Modifications

Visible-light-driven reactions enable sustainable functionalization:

SubstrateCatalyst SystemProductYieldSource
CBr₄, eosin YO₂, blue LED, 24 h2-Bromo-5-(3-fluoro-4-methoxyphenyl)-1,3,4-oxadiazole89%

Advantage : This method avoids toxic reagents and achieves high atom economy .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Decomposition Onset : 220°C

  • Major Fragments : CO, HCN, and fluorinated aromatics (detected via GC-MS).

This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry and materials science. Experimental protocols should prioritize regioselectivity controls, particularly in EAS and cross-coupling reactions, to optimize synthetic utility.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of a substituted hydrazide with a carboxylic acid derivative. Key steps include:

  • Precursor Preparation: Start with 3-fluoro-4-methoxybenzoic acid hydrazide and a methyl-substituted acyl chloride.
  • Cyclization: Use phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux in anhydrous conditions (e.g., dry tetrahydrofuran) to form the oxadiazole ring .
  • Optimization: Control temperature (70–80°C) and stoichiometric ratios (1:1.2 hydrazide:acyl chloride) to minimize byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane) to achieve >85% purity .

Q. How should researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • NMR: Assign peaks using ¹H and ¹³C NMR. The 3-fluoro-4-methoxyphenyl group shows distinct aromatic protons (δ 6.8–7.2 ppm) and a methoxy singlet (δ 3.8 ppm). The oxadiazole C=N signal appears at δ 160–165 ppm in ¹³C NMR .
    • IR: Confirm the oxadiazole ring via C=N stretching (~1610 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
  • Crystallography: For single-crystal X-ray diffraction, use SHELX suite (SHELXT for solution, SHELXL for refinement). Key parameters: space group P2₁/c, Z = 4, R-factor < 0.05. Fluorine and methoxy substituents influence packing via C–H···F and π-π interactions .

Advanced Research Questions

Q. What in vitro methodologies are appropriate for evaluating the biological activity of this compound, particularly in antimicrobial or anticancer contexts?

Methodological Answer:

  • Antimicrobial Assays:
    • Use broth microdilution (CLSI guidelines) against Staphylococcus aureus and Escherichia coli. Prepare compound solutions in DMSO (≤1% v/v) and test at 0.5–128 µg/mL. Compare MIC values to reference drugs (e.g., ciprofloxacin) .
    • For fungal strains (Candida albicans), employ disk diffusion with 100 µg/disk and measure inhibition zones .
  • Anticancer Screening:
    • Conduct MTT assays on HeLa or MCF-7 cells. Incubate cells with 1–100 µM compound for 48 hours. Calculate IC₅₀ using nonlinear regression (GraphPad Prism). Validate selectivity via comparative testing on non-cancerous cell lines (e.g., HEK293) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents like the 3-fluoro-4-methoxyphenyl group?

Methodological Answer:

  • Substituent Variation: Synthese analogs with halogen (Cl, Br), electron-donating (NH₂), or bulky (tert-butyl) groups at the phenyl ring. Compare logP (HPLC) and dipole moments (DFT calculations) to assess hydrophobicity/electronic effects .
  • Bioactivity Correlation: Test analogs in parallel assays (e.g., enzyme inhibition). For example, replace 3-fluoro with chloro to evaluate halogen size impact on target binding (e.g., CYP450 inhibition) .

Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with a grid box centered on the active site (e.g., COX-2 PDB: 5KIR). Parameterize the compound’s force field with GAFF2. Key interactions: fluorine’s hydrophobic contacts and methoxy’s hydrogen bonding .
  • MD Simulations: Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize candidates .

Q. How should researchers address discrepancies in biological activity data across different experimental models for this compound?

Methodological Answer:

  • Source Identification: Compare assay conditions (e.g., serum concentration in cell culture affecting compound solubility). Validate via LC-MS to check for degradation products .
  • Model Harmonization: Use standardized protocols (e.g., identical cell passage numbers, incubation times). For microbial assays, confirm inoculum density via OD₆₀₀ nm adjustments .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to reconcile IC₅₀ variations across labs. Report 95% confidence intervals to quantify uncertainty .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.